6-(3-Phenylpropyl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrimidine ring substituted with a phenylpropyl group at the 6-position and a carbonitrile group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Phenylpropyl)pyrimidine-4-carbonitrile typically involves the reaction of aliphatic aldehydes with ethyl cyanoacetate and thiourea in ethanol, in the presence of potassium carbonate . This reaction yields the target compound through a series of steps involving the formation of intermediate products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Phenylpropyl)pyrimidine-4-carbonitrile involves its interaction with various molecular targets. It can inhibit vital enzymes responsible for DNA biosynthesis, such as dihydrofolate reductase and thymidylate synthetase . This inhibition disrupts the replication and repair of DNA, leading to cell death in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Phenylpropyl)pyrimidine-4-carbonitrile
- 6-(3-Methylpropyl)pyrimidine-4-carbonitrile
- 6-(2-Methylpropyl)pyrimidine-4-carbonitrile
Uniqueness
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenylpropyl group enhances its interaction with biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-(3-phenylpropyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C14H13N3/c15-10-14-9-13(16-11-17-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8H2 |
InChI Key |
ZGIDHNZQHBTMEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=NC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.